molecular formula C13H18BrO5P B15061179 A-(diethoxyphosphinyl)-, methyl ester

A-(diethoxyphosphinyl)-, methyl ester

Cat. No.: B15061179
M. Wt: 365.16 g/mol
InChI Key: KKKIFIGDWBVMTO-UHFFFAOYSA-N
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Description

A-(diethoxyphosphinyl)-, methyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in fruits and flowers. This particular ester is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

A-(diethoxyphosphinyl)-, methyl ester can be synthesized through the esterification of carboxylic acids with alcohols in the presence of an acid catalyst. Common methods include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes often use continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

A-(diethoxyphosphinyl)-, methyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Transesterification: Acid or base catalysts like sulfuric acid or sodium methoxide.

Major Products Formed

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Alcohol.

    Transesterification: New ester and alcohol.

Mechanism of Action

The mechanism of action of A-(diethoxyphosphinyl)-, methyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modifying enzyme activity or interacting with cellular receptors. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

A-(diethoxyphosphinyl)-, methyl ester is unique due to its specific ester linkage and the presence of the diethoxyphosphinyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various applications compared to other esters.

Properties

Molecular Formula

C13H18BrO5P

Molecular Weight

365.16 g/mol

IUPAC Name

methyl 2-bromo-2-diethoxyphosphoryl-2-phenylacetate

InChI

InChI=1S/C13H18BrO5P/c1-4-18-20(16,19-5-2)13(14,12(15)17-3)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3

InChI Key

KKKIFIGDWBVMTO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1)(C(=O)OC)Br)OCC

Origin of Product

United States

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